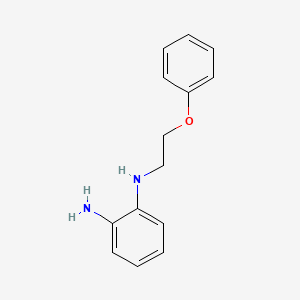

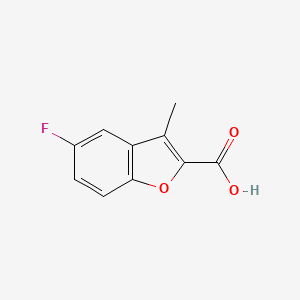

2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyran, which is an unsaturated six-membered ring with one oxygen atom . Pyran derivatives have been the subject of much interest due to their broad spectrum of biological and pharmaceutical properties, such as antibiotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, and insecticidal properties .

Synthesis Analysis

Pyran derivatives can be synthesized via a multicomponent reaction (MCR) approach, which is favored for its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . The synthesis of pyran derivatives often involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .

Molecular Structure Analysis

Pyran is an unsaturated six-membered oxygen-containing heterocycle . Depending on the position of a hydrogen atom, a pyran heterocycle can be classified as 2H-pyran or 4H-pyran . The addition of a carbonyl group to 2H-pyran or 4H-pyran results in pyran-2-one and pyran-4-one, respectively .

Chemical Reactions Analysis

The synthesis of pyran derivatives often involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds . This reaction can occur under different catalytic conditions, such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Convergent Synthesis : A study demonstrated a practical synthesis of a fibrinogen receptor antagonist using key fragments like pyrazole and N-tosylaminoalanine, which relates to the structural properties of 2-amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid (Hartner et al., 1999).

- One-step Synthesis : Research outlined a one-step synthesis method for substituted 2-aminobenzo[b]pyrans, demonstrating the compound's applicability in creating complex molecular structures (Shestopalov et al., 2003).

Biological and Biochemical Applications

- Taurine as a Catalyst : A study on taurine (2-aminoethanesulfonic acid) revealed its use as a bio-organic catalyst, promoting reactions to synthesize derivatives similar to 2-amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid (Shirini & Daneshvar, 2016).

- Mixed Rumen Micro-organisms and Amino Acid Biosynthesis : In a study of mixed rumen cultures, incorporation of labelled compounds into amino acids was observed, relevant to the biosynthesis pathways of similar amino acid structures (Sauer et al., 1975).

Material Science and Polymer Chemistry

- Polynucleotide Analogs : Research on the synthesis of dihydropyran-containing nucleic acid bases for polymers highlights the potential use of similar structures in advanced material science (Han et al., 1992).

- Organocatalyzed Cascade Processes : A study presented the use of compounds like N-TFA-Gly-Bt for the synthesis of chiral substituted 3-amino tetrahydro-2H-pyran-2-ones, illustrating the utility of related compounds in stereoselective synthesis (Han et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

2-amino-3-(oxan-2-ylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c9-6(8(10)11)5-13-7-3-1-2-4-12-7/h6-7H,1-5,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKPVKPTXAQDQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)SCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)

![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)

acetate](/img/structure/B1332300.png)